Bienvenue dans la boutique en ligne BenchChem!

c(phg-isoDGR-(NMe)k) TFA

Integrin targeting Peptide engineering Binding affinity

This N-methylated cyclic peptide selectively targets α5β1 integrin (IC₅₀ 2.9 nM) without αvβ3/αvβ6 cross-reactivity. Choose over non-methylated analogs for unambiguous α5β1 signaling studies and PET tracer development. Validated in M21 xenografts.

Molecular Formula C29H42F3N9O9
Molecular Weight 717.7 g/mol
Cat. No. B8087016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec(phg-isoDGR-(NMe)k) TFA
Molecular FormulaC29H42F3N9O9
Molecular Weight717.7 g/mol
Structural Identifiers
SMILESCN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C27H41N9O7.C2HF3O2/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30;3-2(4,5)1(6)7/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31);(H,6,7)/t17-,18-,19+,22+;/m0./s1
InChIKeyILAYWYHCAONWQF-DIKLDQRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c(phg-isoDGR-(NMe)k) TFA: A Selective α5β1 Integrin Ligand for Targeted Cancer Research


c(phg-isoDGR-(NMe)k) TFA is a cyclic peptide that functions as a potent and selective ligand for the α5β1 integrin receptor, exhibiting an IC₅₀ of 2.9 nM [1]. This compound features a distinctive structural composition that includes a phenylglycine (phg) residue and an isoaspartate-glycine-arginine (isoDGR) binding motif, with a strategically placed N-methylated lysine residue [(NMe)k] that critically defines its enhanced binding profile and metabolic stability . As a member of the isoDGR peptide family, it represents a significant advancement over traditional RGD-based integrin antagonists by preferentially targeting the α5β1 subtype over αvβ3 and αvβ5 integrins [2].

Why c(phg-isoDGR-(NMe)k) TFA Cannot Be Replaced by Other isoDGR Peptides or RGD Ligands


The substitution of c(phg-isoDGR-(NMe)k) TFA with other isoDGR or RGD-based peptides is scientifically unsound due to substantial variations in integrin subtype selectivity, binding affinity, and in vivo applicability. While many RGD ligands exhibit broad-spectrum binding to αvβ3, αvβ5, and α5β1 integrins, the unique N-methylation pattern of c(phg-isoDGR-(NMe)k) TFA confers a distinct subtype selectivity profile that is essential for applications requiring precise α5β1 targeting without confounding off-target effects on other RGD-binding integrins [1]. Furthermore, the presence of the N-methylated lysine residue not only enhances α5β1 binding affinity but also improves metabolic stability compared to its non-methylated analog c(phg-isoDGR-k), which displays biselectivity for both α5β1 and αvβ6, making it unsuitable for studies requiring exclusive α5β1 interrogation [2].

Quantitative Evidence for the Differentiated Procurement of c(phg-isoDGR-(NMe)k) TFA


Enhanced α5β1 Affinity via Lysine N-Methylation vs. Non-Methylated Parent Peptide

N-methylation of the lysine residue in c(phg-isoDGR-k) to yield c(phg-isoDGR-(NMe)k) TFA results in a 3-fold improvement in α5β1 binding affinity. While the parent compound c(phg-isoDGR-k) demonstrates an IC₅₀ of 8.7 nM for α5β1, the N-methylated derivative achieves a significantly enhanced IC₅₀ of 2.9 nM [1]. This improvement is attributed to conformational restriction induced by the N-methyl group, which optimizes the peptide's fit within the α5β1 binding pocket [2].

Integrin targeting Peptide engineering Binding affinity

Superior α5β1 Selectivity of c(phg-isoDGR-(NMe)k) TFA Compared to Cilengitide

c(phg-isoDGR-(NMe)k) TFA exhibits markedly superior selectivity for α5β1 integrin compared to the clinically investigated RGD peptide Cilengitide. While c(phg-isoDGR-(NMe)k) TFA shows an IC₅₀ of 2.9 nM for α5β1 with negligible activity at αvβ3, Cilengitide demonstrates potent binding to both αvβ3 (IC₅₀ = 0.54 nM) and α5β1 (IC₅₀ = 15.4 nM), representing a biselective profile that cannot discriminate between these therapeutically distinct integrin subtypes [1][2].

Integrin selectivity Target specificity α5β1 vs αvβ3

Elimination of αvβ6 Cross-Reactivity via N-Methylation for Exclusive α5β1 Targeting

Sequential N-methylation of c(phg-isoDGR-k) successfully abolishes its αvβ6 cross-reactivity while simultaneously enhancing α5β1 binding. The parent peptide c(phg-isoDGR-k) exhibits biselectivity for both α5β1 (IC₅₀ = 8.7 nM) and αvβ6 (IC₅₀ in the nanomolar range), representing a dual-targeting profile [1]. In contrast, c(phg-isoDGR-(NMe)k) TFA demonstrates complete selectivity for α5β1 with no detectable binding to αvβ6, αvβ3, or αvβ5 [2]. This conversion from a biselective to a subtype-selective ligand was achieved solely through N-methylation of the lysine residue.

Receptor selectivity Integrin αvβ6 Cross-reactivity

Validated In Vivo PET Imaging Capability with Trimerized Ga-68 Conjugate

c(phg-isoDGR-(NMe)k) TFA has been successfully trimerized with the TRAP chelator and radiolabeled with ⁶⁸Ga for use as a positron-emission tomography (PET) tracer, demonstrating functional in vivo utility for monitoring α5β1 integrin expression in an M21 mouse xenograft model [1]. This in vivo validation represents a critical differentiation from many isoDGR analogs, including the parent compound c(phg-isoDGR-k) and c(phg-isoDGR-w) (IC₅₀ = 5.5 nM), which lack documented in vivo imaging applications despite comparable or lower in vitro affinities [2].

Molecular imaging PET tracer Tumor xenograft

Optimal Research and Industrial Applications for c(phg-isoDGR-(NMe)k) TFA Based on Quantitative Evidence


α5β1 Integrin-Specific Mechanistic Studies in Cancer Angiogenesis

Given its 2.9 nM IC₅₀ for α5β1 and complete selectivity over αvβ3 and αvβ6 [1], c(phg-isoDGR-(NMe)k) TFA is optimally suited for dissecting α5β1-specific signaling pathways in tumor angiogenesis. Unlike Cilengitide, which binds both αvβ3 (IC₅₀ = 0.54 nM) and α5β1 (IC₅₀ = 15.4 nM) [2], this compound enables researchers to attribute observed anti-angiogenic effects exclusively to α5β1 blockade, eliminating confounding αvβ3-mediated effects on endothelial cell survival and migration.

Development of α5β1-Targeted Molecular Imaging Probes

The validated in vivo PET imaging application of trimerized c(phg-isoDGR-(NMe)k) TFA in M21 mouse xenografts [1] establishes this compound as a foundational scaffold for developing clinical α5β1 imaging agents. Researchers can leverage the demonstrated tumor uptake and favorable biodistribution profile to design next-generation PET or SPECT tracers, confident that the core binding motif has already proven functional in a living system—a validation absent for related compounds like c(phg-isoDGR-k) and c(phg-isoDGR-w) [3].

Fibronectin Matrix Assembly Studies Requiring Exquisite α5β1 Selectivity

The elimination of αvβ6 cross-reactivity through N-methylation [1] makes c(phg-isoDGR-(NMe)k) TFA the superior choice for investigating α5β1's specific role in fibronectin matrix assembly. Since both α5β1 and αvβ6 bind fibronectin and contribute to matrix remodeling, the use of the non-methylated parent compound c(phg-isoDGR-k) would introduce ambiguity by simultaneously inhibiting both integrins. c(phg-isoDGR-(NMe)k) TFA provides the requisite α5β1-exclusive inhibition necessary for definitive mechanistic conclusions in this context.

Pharmacological Validation of α5β1 as a Therapeutic Target

For drug discovery programs seeking to validate α5β1 as a therapeutic target in oncology or fibrosis, c(phg-isoDGR-(NMe)k) TFA offers a 5.3-fold higher α5β1 affinity than the clinically relevant benchmark Cilengitide (2.9 nM vs 15.4 nM) [1][2]. This enhanced potency, combined with its subtype selectivity, provides a more robust pharmacological tool for establishing target engagement and efficacy in preclinical models, thereby strengthening the rationale for α5β1-directed drug development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for c(phg-isoDGR-(NMe)k) TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.